molecular formula C18H19N3O2S B2998625 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034327-17-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2998625
M. Wt: 341.43
InChI Key: IVKJRWDTQFTRKS-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a furan ring, a pyrazol ring, an ethyl group, and a phenylthio group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazol ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be synthesized through a Paal-Knorr synthesis or similar method . The pyrazol ring could be synthesized through a condensation reaction of a 1,3-diketone with hydrazine . The phenylthio group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazol rings would contribute to the compound’s aromaticity, while the ethyl and phenylthio groups would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and pyrazol rings, as well as the phenylthio group. The furan ring, for example, is known to undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the furan ring is known to be somewhat toxic and volatile .

Scientific Research Applications

Antimicrobial Applications

One study focused on synthesizing heteroaryl pyrazole derivatives, including compounds related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, and evaluated their antimicrobial efficacy. These compounds exhibited activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Hamed et al., 2020). Another research effort synthesized pyrazoline derivatives with antibacterial properties, emphasizing the chemical's relevance in developing new antibacterial agents (Rani et al., 2015).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of compounds within the same family as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, providing insights into their chemical properties and potential applications. For instance, the development of methods for preparing 3-substituted furans offers valuable information for the synthesis of related compounds (Inomata et al., 1978).

Biological Activity Exploration

Further studies have explored the structure-activity relationships of pyrazole derivatives, aiming to understand their biological activities better and develop new therapeutic agents. For example, a study on the synthesis and antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines sheds light on the potential of such compounds in combating bacterial infections (Rani et al., 2012).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(8-12-24-16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-23-17/h1-7,11,13-14H,8-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKJRWDTQFTRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

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